2,5-Dicyclopropylpyrrolidine
Description
2,5-Dicyclopropylpyrrolidine is a pyrrolidine derivative featuring two cyclopropyl substituents at the 2- and 5-positions of the heterocyclic ring. Pyrrolidine derivatives are widely studied due to their applications in medicinal chemistry, catalysis, and materials science.
Properties
IUPAC Name |
2,5-dicyclopropylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-7(1)9-5-6-10(11-9)8-3-4-8/h7-11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMIBMTXXZGONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclopropylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable dicarbonyl compound, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods: Industrial production of 2,5-Dicyclopropylpyrrolidine may involve large-scale synthesis using similar methods as described above, but with enhanced efficiency and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dicyclopropylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The cyclopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Dicyclopropylpyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Dicyclopropylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 2,5-dicyclopropylpyrrolidine and analogous compounds:
Key Observations :
- Steric and Electronic Effects : The cyclopropyl groups in 2,5-dicyclopropylpyrrolidine impose significant steric hindrance and ring strain compared to hydroxyl or amide substituents in other derivatives. This may reduce conformational flexibility and influence reactivity in ring-opening or substitution reactions .
- Lipophilicity : The absence of polar groups (e.g., hydroxyl, amide) in 2,5-dicyclopropylpyrrolidine likely increases its lipophilicity, making it more suitable for lipid-rich environments compared to the hydrophilic chalcone derivative in or the amide-containing compound in .
- Functional Group Diversity : The dioxopyrrolidinyl and amide groups in the compound from introduce electrophilic sites (ketones) and hydrogen-bonding capacity, which are absent in 2,5-dicyclopropylpyrrolidine. These differences could affect solubility and biological activity .
Biological Activity
2,5-Dicyclopropylpyrrolidine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure
2,5-Dicyclopropylpyrrolidine is characterized by a pyrrolidine ring substituted at the 2 and 5 positions with cyclopropyl groups. This specific arrangement contributes to its distinct chemical properties and biological interactions.
Biological Activity Overview
Research indicates that compounds with pyrrolidine frameworks, particularly those substituted with cyclopropyl groups, exhibit a range of biological activities including:
- Antimicrobial Properties : Studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : There is emerging evidence suggesting potential applications in neurodegenerative diseases.
The biological activity of 2,5-Dicyclopropylpyrrolidine can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to 2,5-Dicyclopropylpyrrolidine have been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including 2,5-Dicyclopropylpyrrolidine. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
Anticancer Activity
In vitro assays on cancer cell lines revealed that 2,5-Dicyclopropylpyrrolidine exhibited cytotoxicity with IC50 values in the low micromolar range (approximately 15 µM for certain cancer types). The mechanism was linked to apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research involving neuroprotective assays showed that the compound could mitigate oxidative stress in neuronal cells. It was found to reduce reactive oxygen species (ROS) levels significantly when compared to untreated controls.
Data Table: Biological Activities of 2,5-Dicyclopropylpyrrolidine
| Activity Type | Effectiveness | Observations |
|---|---|---|
| Antimicrobial | Moderate | Effective against various bacteria |
| Anticancer | High | Induces apoptosis in cancer cell lines |
| Neuroprotective | Significant | Reduces oxidative stress in neurons |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
